molecular formula C11H10NO3- B1230940 2-[(2E)-3-phenylprop-2-enamido]acetate

2-[(2E)-3-phenylprop-2-enamido]acetate

Cat. No.: B1230940
M. Wt: 204.2 g/mol
InChI Key: YAADMLWHGMUGQL-VOTSOKGWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-cinnamoylglycinate is a monocarboxylic acid anion that is the conjugate base of N-cinnamoylglycine, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It has a role as a metabolite. It is a monocarboxylic acid anion and a N-acylglycinate. It is a conjugate base of a N-cinnamoylglycine.

Scientific Research Applications

Anti-Inflammatory Potential

2-[(2E)-3-phenylprop-2-enamido]acetate derivatives have demonstrated significant anti-inflammatory potential. Research by Hošek et al. (2019) found that these compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, showing a higher potency than cinnamic acid, a parental compound. Some derivatives also decreased the level of TNF-α, suggesting a potential different mode of action from conventional drugs like prednisone.

Anticonvulsant Activity

The cinnamamide core in this compound is present in many compounds with anticonvulsant activity. Studies by Żesławska et al. (2017) on N-substituted cinnamamide derivatives have shown promising results in crystallographic studies, suggesting that specific molecular structures may be linked to anticonvulsant properties.

Antimalarial Activity

Research has identified certain this compound derivatives as potent antimalarial agents. Kos et al. (2022) found that some derivatives showed efficacy against the chloroquine-sensitive strain of Plasmodium falciparum, with minimal cytotoxic effects, making them promising for further investigation.

Antimicrobial and Antitubercular Activities

Studies have shown that this compound derivatives can exhibit significant antimicrobial activities. For instance, Pospíšilová et al. (2018) reported that some derivatives showed comparable or higher activities than standard antibiotics against various microbial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

Antiproliferative Activity

The compound has shown potential in antiproliferative activity. Raffa et al. (2011) synthesized a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which exhibited in vitro antiproliferative activity against various cancer cell lines, indicating their role as antitubulin agents.

Properties

Molecular Formula

C11H10NO3-

Molecular Weight

204.2 g/mol

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]acetate

InChI

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/p-1/b7-6+

InChI Key

YAADMLWHGMUGQL-VOTSOKGWSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)[O-]

SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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